3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 267.68 g/mol. It is classified under the category of heterocyclic compounds, specifically pyrrolidine derivatives, and is notable for its trifluoromethyl group, which enhances its biological activity and solubility in organic solvents. The compound is often utilized in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
The compound can be sourced from various chemical suppliers, including VWR International and AChemBlock, which provide it in high purity (typically 95%) for research purposes. Its CAS number is 1211511-40-8, and it is also listed in databases such as PubChem and ChemSpider, where detailed chemical information can be accessed .
3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride falls into several classifications:
The synthesis of 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-trifluoromethylphenol with an appropriate aldehyde or ketone to form the corresponding ether, followed by subsequent reactions to introduce the pyrrolidine moiety.
The molecular structure of 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride features a pyrrolidine ring connected to a phenoxy group containing a trifluoromethyl substituent. The structural representation can be visualized using its SMILES notation: FC(F)(F)C1=CC=C(OC2CCNC2)C=C1.[H]Cl
.
The compound can participate in various chemical reactions typical for heterocycles and ethers. Notable reactions include:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that enhance reactivity without decomposing the compound.
The mechanism of action for 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride primarily relates to its interaction with biological targets. While specific mechanisms may vary based on application, potential actions include:
Research indicates that similar compounds have shown activity against fatty acid amide hydrolase, suggesting that this compound may also influence lipid signaling pathways relevant in various physiological processes .
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to confirm purity and structural integrity during synthesis and characterization.
3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride has potential applications in various fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1